N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.:
Cat. No.: VC14961183
Molecular Formula: C19H18N4O3S
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N4O3S |
|---|---|
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | N-[1-(2-methoxyethyl)indol-4-yl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C19H18N4O3S/c1-12-11-23-18(25)14(10-20-19(23)27-12)17(24)21-15-4-3-5-16-13(15)6-7-22(16)8-9-26-2/h3-7,10-11H,8-9H2,1-2H3,(H,21,24) |
| Standard InChI Key | CXTVUSDMJMWAJW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Introduction
Synthesis
While specific synthesis methods for this exact compound are not directly available in the provided sources, compounds with similar frameworks are typically synthesized using multi-step reactions involving:
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Formation of the Indole Moiety: Starting from an isatin derivative or other indole precursors.
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Thiazolopyrimidine Construction: Using thiourea or related sulfur-containing reagents to build the thiazole ring, followed by cyclization with pyrimidine precursors.
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Final Coupling Reaction: Functionalization of the indole ring with the thiazolopyrimidine unit via amide bond formation.
These reactions often require catalysts (e.g., triethylamine) and solvents like ethanol or dimethylformamide (DMF) under controlled conditions.
Biological Activity
Compounds containing indole and thiazolopyrimidine scaffolds are widely studied for their pharmacological properties. Potential activities include:
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Anticancer Activity: Indole derivatives often exhibit cytotoxic effects against tumor cells by interfering with cell division or inducing apoptosis.
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Antimicrobial Properties: Thiazolopyrimidines have shown efficacy against bacterial and fungal pathogens due to their ability to inhibit enzymatic pathways critical for microbial survival.
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Anti-inflammatory Effects: The molecular docking studies on similar compounds suggest inhibition of enzymes like 5-lipoxygenase, which is involved in inflammatory processes.
Further experimental validation through in vitro and in vivo assays would be necessary to confirm these activities for this specific compound.
Applications in Drug Design
The structural features of this compound make it a promising candidate for drug development:
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Drug-like Properties: The presence of hydrogen bond donors/acceptors and its relatively moderate molecular weight suggest potential oral bioavailability.
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Scaffold Versatility: Both indole and thiazolopyrimidine frameworks can be modified to enhance activity or selectivity toward specific biological targets.
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Molecular Docking Potential: Computational studies could help identify binding affinities toward enzymes or receptors associated with diseases like cancer or infections.
Research Gaps
While the compound's structure suggests significant potential, further research is needed:
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Detailed synthesis protocols specific to this molecule.
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Comprehensive biological evaluation (e.g., cytotoxicity, antimicrobial assays).
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Pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
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